molecular formula C15H21BrN2O2 B12303756 1-Piperidinecarboxylicacid,3-(5-bromo-3-pyridinyl)-,1,1-dimethylethylester

1-Piperidinecarboxylicacid,3-(5-bromo-3-pyridinyl)-,1,1-dimethylethylester

Cat. No.: B12303756
M. Wt: 341.24 g/mol
InChI Key: YJWUUMRXZAEOEC-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylicacid,3-(5-bromo-3-pyridinyl)-,1,1-dimethylethylester is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxylicacid,3-(5-bromo-3-pyridinyl)-,1,1-dimethylethylester typically involves the esterification of 1-piperidinecarboxylic acid with 3-(5-bromo-3-pyridinyl)-1,1-dimethylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylicacid,3-(5-bromo-3-pyridinyl)-,1,1-dimethylethylester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Piperidinecarboxylicacid,3-(5-bromo-3-pyridinyl)-,1,1-dimethylethylester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylicacid,3-(5-bromo-3-pyridinyl)-,1,1-dimethylethylester depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    1-Piperidinecarboxylicacid,3-(3-pyridinyl)-,1,1-dimethylethylester: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-Piperidinecarboxylicacid,3-(5-chloro-3-pyridinyl)-,1,1-dimethylethylester: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.

Uniqueness

1-Piperidinecarboxylicacid,3-(5-bromo-3-pyridinyl)-,1,1-dimethylethylester is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl 3-(5-bromopyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-6-4-5-11(10-18)12-7-13(16)9-17-8-12/h7-9,11H,4-6,10H2,1-3H3

InChI Key

YJWUUMRXZAEOEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=CN=C2)Br

Origin of Product

United States

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